1H-Indole-3-carbonitrile, 1,5-dimethyl-
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Overview
Description
1H-Indole-3-carbonitrile, 1,5-dimethyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of indole derivatives, including 1H-Indole-3-carbonitrile, 1,5-dimethyl-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to produce the indole core . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. For example, using methanesulfonic acid under reflux conditions in methanol can yield high-purity indole derivatives .
Chemical Reactions Analysis
1H-Indole-3-carbonitrile, 1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Major products formed from these reactions include substituted indoles, which can have enhanced biological activities or different chemical properties.
Scientific Research Applications
1H-Indole-3-carbonitrile, 1,5-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various biologically active compounds.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carbonitrile, 1,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like glycogen synthase kinase 3β (GSK-3) or inosine monophosphate dehydrogenase (IMPDH), leading to various biological effects . The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and resulting in therapeutic outcomes.
Comparison with Similar Compounds
1H-Indole-3-carbonitrile, 1,5-dimethyl- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbaldehyde: Used in the synthesis of biologically active molecules.
5-Cyanoindole: Known for its applications in medicinal chemistry.
The uniqueness of 1H-Indole-3-carbonitrile, 1,5-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H10N2 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,5-dimethylindole-3-carbonitrile |
InChI |
InChI=1S/C11H10N2/c1-8-3-4-11-10(5-8)9(6-12)7-13(11)2/h3-5,7H,1-2H3 |
InChI Key |
HPMXXIBWBXJRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2C#N)C |
Origin of Product |
United States |
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